3-Nitro-L-tyrosine-d3

Mass Spectrometry Isotope Dilution Nitrative Stress

3-Nitro-L-tyrosine-d3 (CAS 213386-10-8) is a deuterated (2,5,6-d3) stable isotope-labeled internal standard that delivers a definitive +3 Da mass shift—sufficient to avoid native M+2 envelope overlap on standard-resolution MS instruments. Unlike unlabeled 3-nitro-L-tyrosine, this d3 analog co-elutes with the endogenous analyte yet remains spectrally distinct, enabling robust isotope-dilution correction for matrix effects, ion-suppression variability, and multi-step sample losses. Validated in LC-MS/MS methods achieving LOQs as low as 1.4 nM in plasma and basal urinary detection at 1.6–33.2 nM, it is the internal-standard-of-choice for nitrative-stress biomarker studies, protein-bound 3-nitrotyrosine quantitation after hydrolysis, and regulatory-compliant pharmacodynamic method validation. Choose 3-Nitro-L-tyrosine-d3 for uncompromised quantitative accuracy where unlabeled external standards fail.

Molecular Formula C9H10N2O5
Molecular Weight 229.20 g/mol
Cat. No. B030808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-L-tyrosine-d3
SynonymsL-3-Nitrotyrosine-d3;  NSC 37413-d3; 
Molecular FormulaC9H10N2O5
Molecular Weight229.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
InChIInChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
InChIKeyFBTSQILOGYXGMD-UOCCHMHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-L-tyrosine-d3: Stable Isotope-Labeled Internal Standard for Quantitative Nitrative Stress Biomarker Analysis


3-Nitro-L-tyrosine-d3 (CAS 213386-10-8) is a deuterated stable isotope-labeled analog of 3-nitro-L-tyrosine, a well-established biomarker for protein nitration and nitrative stress . The compound incorporates three deuterium atoms at specific aromatic ring positions (2,5,6-d3), resulting in a molecular mass increase of +3 Da relative to the unlabeled analyte while maintaining near-identical physicochemical properties [1]. This isotopic substitution enables its primary application as an internal standard in isotope dilution mass spectrometry (IDMS) workflows, where it serves to correct for matrix effects, ionization variability, and sample processing losses [2].

Why Unlabeled 3-Nitrotyrosine Cannot Substitute for 3-Nitro-L-tyrosine-d3 in Quantitative MS Assays


In quantitative mass spectrometry, substituting unlabeled 3-nitro-L-tyrosine for its deuterated analog 3-Nitro-L-tyrosine-d3 fundamentally compromises assay accuracy and reliability. The unlabeled compound, when added as an external standard, is indistinguishable from endogenous analyte ions, leaving measurements vulnerable to matrix-induced ion suppression/enhancement and sample processing losses [1]. In contrast, 3-Nitro-L-tyrosine-d3 co-elutes with the native analyte but is distinguished by a distinct +3 Da mass shift, enabling precise correction for these variables via isotope dilution [2]. Furthermore, alternative labeled forms, such as 13C6 or 13C9 isotopologues, while functionally similar, may differ in commercial availability, cost, and specific mass shift (e.g., +6 or +9 Da), which can impact chromatographic co-elution and mass spectrometer optimization. The specific +3 Da shift of the d3-labeled compound provides a sufficient mass difference to avoid isotopic overlap with the native M+2 envelope in many common MS instruments, a practical advantage over a +2 Da shift [3].

Quantitative Differentiation of 3-Nitro-L-tyrosine-d3: Performance Benchmarks Against Alternatives


Mass Spectrometric Differentiation: Distinct Ion Transition Enables Specific Detection

3-Nitro-L-tyrosine-d3 provides a +3 Da mass shift relative to unlabeled 3-nitrotyrosine, allowing for distinct selected reaction monitoring (SRM) transitions. In a validated LC-MS/MS method for rat plasma, the internal standard 3-nitro-2,5,6-d3-L-tyrosine was monitored via a specific transition (m/z 297 → 251 for the butyl ester derivative), while the native analyte was monitored at m/z 294 → 248 [1]. This mass difference eliminates signal overlap and enables precise quantification of the endogenous biomarker in complex biological matrices [2].

Mass Spectrometry Isotope Dilution Nitrative Stress

Analytical Sensitivity and Accuracy: Low Nanomolar Quantification in Plasma

Using 3-Nitro-L-tyrosine-d3 as an internal standard, a validated isotope dilution LC-ESI-MS/MS method achieved a limit of detection (LOD) of 0.43 nM and a limit of quantification (LOQ) of 1.4 nM for 3-nitrotyrosine in rat plasma, with recoveries of spiked analyte exceeding 75% [1]. This performance is enabled by the internal standard's ability to correct for matrix effects and sample processing losses, which are particularly problematic for the low-abundance biomarker. In contrast, methods lacking a matched isotope-labeled internal standard often suffer from significantly higher variability and lower accuracy [2].

LC-MS/MS Biomarker Quantification Plasma Analysis

Isotopic Purity: High Atom% D Ensures Minimal Signal Interference

Commercially available 3-Nitro-L-tyrosine-d3 is specified with ≥98% deuterium incorporation (atom% D) . This high isotopic purity minimizes the presence of unlabeled or partially labeled molecules (e.g., d0, d1, d2 species) that could otherwise contribute to the signal of the native analyte channel, thereby preserving the accuracy of isotope dilution calculations. In early synthetic batches, isotopic purity of ~98% was reported as necessary for reliable quantitative analysis [1]. Lower isotopic purity (e.g., <95%) would introduce significant positive bias in measured endogenous concentrations.

Isotopic Purity Mass Spectrometry Internal Standard

Chromatographic Co-Elution: Matched Retention Time Ensures Accurate Correction

3-Nitro-L-tyrosine-d3 exhibits a retention time that is essentially identical to that of the unlabeled analyte under reversed-phase LC and GC conditions, ensuring that both compounds experience the same matrix-induced ionization suppression or enhancement [1]. This co-elution is a fundamental requirement for accurate isotope dilution quantitation. While a small deuterium isotope effect can sometimes cause a slight shift in retention time (e.g., <0.1 min), the d3-labeling at aromatic positions minimizes this effect compared to labeling at exchangeable protons [2]. The use of 3-Nitro-L-tyrosine-d3 thus provides superior correction for matrix effects compared to structural analogs or external calibration.

Chromatography Isotope Dilution Matrix Effects

Optimal Use Cases for 3-Nitro-L-tyrosine-d3 in Biomedical and Pharmaceutical Research


Accurate Quantification of Free 3-Nitrotyrosine in Plasma and Urine for Clinical Biomarker Studies

3-Nitro-L-tyrosine-d3 is the internal standard of choice for isotope dilution LC-MS/MS or GC-MS/MS methods aimed at quantifying low nanomolar concentrations of free 3-nitrotyrosine in human plasma or urine. Its use enables correction for matrix effects and sample processing losses, achieving LOQs as low as 1.4 nM in plasma [1] and enabling detection of basal urinary levels in the range of 1.6–33.2 nM [2]. This is critical for studies investigating the association between nitrative stress and disease states such as cardiovascular disease, neurodegeneration, and inflammatory conditions.

Quantitative Analysis of Protein-Bound 3-Nitrotyrosine as a Post-Translational Modification

When coupled with protein hydrolysis (e.g., enzymatic or acid hydrolysis), 3-Nitro-L-tyrosine-d3 serves as a reliable internal standard for quantifying protein-bound 3-nitrotyrosine residues. This application is essential for proteomics studies investigating site-specific protein nitration and its functional consequences [1]. The deuterated standard corrects for losses during the multi-step workflow, including protein precipitation, hydrolysis, and derivatization, ensuring accurate assessment of nitration stoichiometry [2].

Method Development and Validation for Biomarker Quantification in Drug Development

In pharmaceutical R&D, 3-Nitro-L-tyrosine-d3 is used as a reference standard for developing and validating robust analytical methods to measure 3-nitrotyrosine as a pharmacodynamic biomarker of oxidative/nitrative stress in preclinical and clinical studies [1]. Its use in method validation ensures that the assay meets regulatory guidelines for accuracy, precision, and sensitivity, which is essential for supporting Investigational New Drug (IND) applications and clinical trial monitoring [2].

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